![molecular formula C8H13N3OS2 B5784319 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide, also known as NSC 95397, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1994 by researchers at the National Cancer Institute (NCI) and has since been the subject of numerous scientific studies.
Scientific Research Applications
Herbicidal Activity
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide compounds have been designed and synthesized for potential herbicidal applications. For instance, a study reported the synthesis of novel compounds with 1,3,4-thiadiazole rings showing moderate to good selective herbicidal activity against Brassica campestris L. These compounds did not exhibit inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014). Additionally, another study highlighted the herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effectiveness in herbicidal applications (Liu et al., 2008).
Antimicrobial and Antifungal Properties
Compounds with the 1,3,4-thiadiazol moiety, including this compound derivatives, have exhibited notable antimicrobial and antifungal activities. For example, studies have shown that certain compounds with this moiety demonstrated notable activity against bacteria and fungi species. Some compounds even exhibited antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren et al., 2020). Other research highlighted the synthesis of new thiazole derivatives with antimicrobial and cytotoxic activities, indicating their potential in antimicrobial applications (Dawbaa et al., 2021).
Anti-inflammatory and Analgesic Properties
The 1,3,4-thiadiazol derivatives have been evaluated for their anti-inflammatory and analgesic properties. For instance, compounds with significant activities in these areas have been identified, showcasing their potential in treating conditions requiring anti-inflammatory and analgesic interventions (Shkair et al., 2016).
Antioxidant Activities
Several studies have synthesized and evaluated 1,3,4-thiadiazol derivatives for their antioxidant activities. Compounds have been identified with significant antioxidant activity, surpassing that of standard Ascorbic acid. This indicates the potential of these compounds in combating oxidative stress and related conditions (Sravya et al., 2019).
properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-4-6(12)9-7-10-11-8(14-7)13-5(2)3/h5H,4H2,1-3H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIWIAERZHKTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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